molecular formula C21H25N3O6 B11653673 1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B11653673
M. Wt: 415.4 g/mol
InChI Key: AIFRAQFQEUDZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a complex organic molecule with the following structural formula:

Compound X=C21H26N3O6\text{Compound X} = \text{C}_{21}\text{H}_{26}\text{N}_3\text{O}_6 Compound X=C21​H26​N3​O6​

It consists of a piperazine ring substituted with a nitrophenylmethyl group and a trimethoxybenzoyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the following steps:

    Nitration: 2-nitrobenzaldehyde reacts with formaldehyde to form the nitrophenylmethyl intermediate.

    Piperazine Derivatization: The nitrophenylmethyl intermediate reacts with piperazine to yield Compound X.

Reaction Conditions:
  • Nitration: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used as reagents under controlled temperature and pressure conditions.
  • Piperazine Derivatization: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base catalyst (e.g., triethylamine).

Industrial Production: Compound X is not widely produced industrially due to its specialized applications. research laboratories synthesize it for further investigation.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) and a metal catalyst.

    Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.

    Oxidation: Oxidizing agents can modify the piperazine ring.

Major products include derivatives with altered functional groups or side chains.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent or a modulator of neurotransmitter receptors.

    Neuroscience: It may interact with specific receptors in the central nervous system.

    Chemical Biology: Compound X serves as a probe to study biological processes.

Mechanism of Action

The exact mechanism remains under investigation, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X shares structural features with related compounds:

    1-Methyl-4-(3-nitrophenyl)piperazine:

    1-(3-Methoxy-4-nitrophenyl)piperazine:

Compound X’s unique combination of substituents distinguishes it from these analogs.

Biological Activity

1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H29N3O8
  • Molecular Weight : 475.5 g/mol
  • IUPAC Name : [4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment. Its structure suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HepG-2 (liver cancer), SKOV-3 (ovarian cancer), and T24 (bladder cancer).
  • In Vitro Studies : MTT assays demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against these cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing further proliferation.
  • Inhibition of Key Signaling Pathways : It has been shown to interfere with pathways such as AKT/mTOR, which are critical for tumor growth and survival.

Study 1: Efficacy in Xenograft Models

A study evaluated the antitumor effects of the compound in xenograft models. The results indicated:

  • Tumor Growth Inhibition : Significant reduction in tumor volume compared to control groups.
  • Survival Rates : Enhanced survival rates in treated groups versus untreated controls.

Study 2: Cytotoxicity Profile

Another research focused on the cytotoxicity of the compound:

  • Selectivity : The compound exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells.
  • Mechanistic Insights : Analysis revealed that the compound activates multiple apoptotic pathways while sparing normal tissues from damage .

Data Table of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MGC-80315.2Apoptosis induction
HepG-212.7Cell cycle arrest (G2/M phase)
SKOV-310.5Inhibition of AKT/mTOR signaling
T2414.0Induction of necroptosis

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-6-4-5-7-17(15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

AIFRAQFQEUDZKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.